Ethylsulfamic acid

Descripción general

Descripción

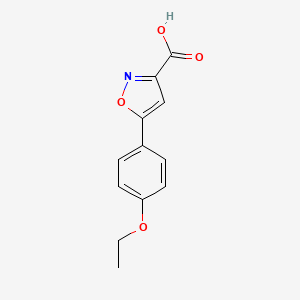

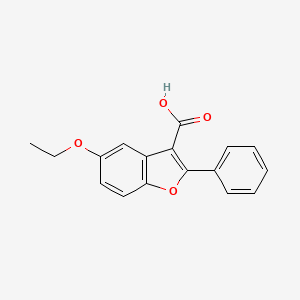

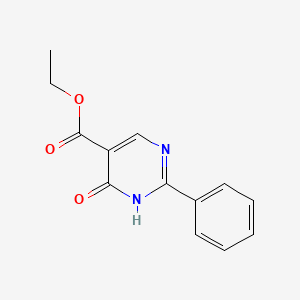

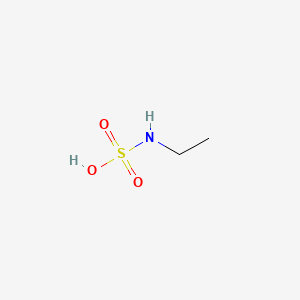

Ethylsulfamic acid, with the molecular formula C2H7NO3S, is a compound that has been identified in various databases . It is also known by other names such as ethylaminesulphonic acid and N-ethylsulfamic acid .

Molecular Structure Analysis

This compound has a molecular weight of 125.147 Da . It contains a total of 13 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 and an index of refraction of 1.481 . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Biosynthesis of Ethylene : Ethylsulfamic acid is linked to the biosynthesis of ethylene, a crucial plant hormone. The research identified methanesulphinic acid as a cofactor in the enzymic formation of ethylene from methional, suggesting a potential role for related compounds like this compound in similar processes (Mapson, Self, & Wardale, 1969).

EMS Mutagenesis in Plant Research : Ethyl methanesulfonate (EMS), closely related to this compound, is used in plant research for mutagenesis. It helps generate genetic resources to identify and characterize gene functions related to plant development and stress tolerance. This demonstrates the potential of this compound derivatives in genetic engineering and plant breeding (Chen et al., 2023).

Environmental Fate of Perfluoroalkyl Acid Precursors : Research on perfluoroalkyl acids (PFAAs) and their precursors, such as this compound derivatives, sheds light on their environmental persistence and toxicity. Understanding their biotransformation mechanisms is crucial for evaluating their environmental impact and developing strategies for pollution control (Zhang et al., 2020).

Indoor and Outdoor Air Contamination Studies : Studies involving perfluorinated alkyl sulfonamides, which include compounds similar to this compound, help in understanding their occurrence and impact on indoor and outdoor air quality. Such research is crucial for assessing human exposure risks and developing appropriate mitigation strategies (Shoeib et al., 2005).

Pesticide Residue Analysis in Agriculture : this compound derivatives, like N-Ethyl perfluorooctane sulfonamide (EtFOSA), are used in pesticides such as sulfluramid. Research on their residues in soil, water, and plants provides insight into their environmental dispersion and implications for agricultural practices (Nascimento et al., 2018).

Alcohol Consumption Biomarkers : this compound is structurally similar to ethylsulfate, a metabolite studied as a biomarker for alcohol consumption. This research is pivotal in understanding alcohol metabolism and its implications in clinical settings (Anton, 2014).

Mecanismo De Acción

While the specific mechanism of action for Ethylsulfamic acid is not provided, sulfonamide drugs, which share similar functional group chemistry, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Propiedades

IUPAC Name |

ethylsulfamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c1-2-3-7(4,5)6/h3H,2H2,1H3,(H,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVVHUQWDOGLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963532 | |

| Record name | Ethylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4626-94-2 | |

| Record name | N-Ethylsulfamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4626-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC54924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B3021146.png)

![3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B3021147.png)